molecular formula C10H18O B14356708 7-Octen-3-one, 2,2-dimethyl- CAS No. 95664-94-1

7-Octen-3-one, 2,2-dimethyl-

Cat. No.: B14356708
CAS No.: 95664-94-1
M. Wt: 154.25 g/mol
InChI Key: PIILHJPPYAOSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Octen-3-one, 2,2-dimethyl- is an organic compound with the molecular formula C10H18O. It is a ketone with a double bond in the octene chain and two methyl groups attached to the third carbon. This compound is known for its distinct odor and is used in various applications, including flavoring and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Octen-3-one, 2,2-dimethyl- can be achieved through several methods. One common approach involves the oxidation of 7-Octen-3-ol, 2,2-dimethyl- using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions and yields the desired ketone.

Industrial Production Methods

In industrial settings, the production of 7-Octen-3-one, 2,2-dimethyl- may involve the catalytic dehydrogenation of 7-Octen-3-ol, 2,2-dimethyl-. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), at elevated temperatures. The reaction is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Octen-3-one, 2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: It can be reduced to the corresponding alcohol, 7-Octen-3-ol, 2,2-dimethyl-, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.

    Substitution: Various nucleophiles, such as Grignard reagents, under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the ketone.

Scientific Research Applications

7-Octen-3-one, 2,2-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Octen-3-one, 2,2-dimethyl- involves its interaction with specific molecular targets, such as olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its odor. The exact molecular pathways and targets may vary depending on the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Octen-3-one, 2,2-dimethyl- is unique due to its specific substitution pattern and functional group, which confer distinct chemical and physical properties. Its unique odor profile makes it valuable in the flavor and fragrance industry, and its reactivity allows for diverse applications in organic synthesis.

Properties

CAS No.

95664-94-1

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2,2-dimethyloct-7-en-3-one

InChI

InChI=1S/C10H18O/c1-5-6-7-8-9(11)10(2,3)4/h5H,1,6-8H2,2-4H3

InChI Key

PIILHJPPYAOSQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CCCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.